An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecyl-3-methylimidazolium Chloride
An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecyl-3-methylimidazolium Chloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dodecyl-3-methylimidazolium chloride, commonly abbreviated as [C12MIM]Cl, is a cationic surfactant that belongs to the class of ionic liquids (ILs). Its unique amphiphilic structure, comprising a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl tail, imparts significant surface-active properties. This technical guide provides a comprehensive overview of the core physicochemical properties of [C12MIM]Cl, detailed experimental methodologies for their determination, and a discussion of its behavior in solution. This document is intended to serve as a foundational resource for professionals utilizing this versatile compound in research, catalysis, and formulation development.
Core Physicochemical Properties
The fundamental properties of [C12MIM]Cl are summarized below. It is important to note that while some properties like density and refractive index are not widely reported for the C12 variant, data from its close analogue, 1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl), is often used for estimation and is included here for reference.[1]
| Property | Value | Reference(s) |
| IUPAC Name | 1-Dodecyl-3-methylimidazol-3-ium chloride | |
| CAS Number | 114569-84-5 | [2] |
| Molecular Formula | C₁₆H₃₁ClN₂ | [2][3] |
| Molecular Weight | 286.88 g/mol | [3] |
| Appearance | White to yellow powder or block | [3] |
| Melting Point | 150 °C (423.15 K) | [2][3] |
| Topological Polar Surface Area | 8.8 Ų | [3] |
| Rotatable Bond Count | 11 | [3] |
| Density (Analogue) | ~0.99 g/mL (for [C10MIM]Cl) | [1] |
| Refractive Index (Analogue) | ~1.50 (at 20°C, for [C10MIM]Cl) | [1] |
Synthesis and Molecular Structure
The most common and straightforward method for synthesizing 1-Dodecyl-3-methylimidazolium chloride is through direct alkylation, a type of quaternization reaction. This involves the reaction of 1-methylimidazole (B24206) with 1-chlorododecane (B51209).
Behavior in Solution: Micellization
As an amphiphilic molecule, [C12MIM]Cl exhibits surfactant-like behavior in aqueous solutions. At low concentrations, the molecules exist as individual monomers. However, as the concentration increases to a critical point—the Critical Micelle Concentration (CMC) —the molecules spontaneously self-assemble into spherical structures called micelles. In these aggregates, the hydrophobic dodecyl "tails" are sequestered in the core, away from the water, while the hydrophilic imidazolium "heads" form the outer corona, interacting with the aqueous environment. This phenomenon is responsible for the sharp changes observed in the physical properties of the solution, such as surface tension and conductivity.[4][5] The CMC is a key indicator of a surfactant's efficiency.
Solubility Profile
[C12MIM]Cl has been studied for its solubility in various organic solvents, particularly alcohols. A key finding is that its solubility in primary alcohols (from C6 to C12) decreases as the molecular weight of the alcohol increases.[1][6] The solubility in shorter-chain alcohols like ethanol (B145695) and butanol is significant.[1]
| Solvent | Solubility Trend/Observation | Reference(s) |
| Water | Forms micellar solutions. | [7] |
| Ethanol | Soluble. | [1][6] |
| 1-Butanol | Soluble. | [1][6] |
| 1-Hexanol | Soluble, but less so than in shorter-chain alcohols. | [1][6] |
| 1-Octanol | Solubility continues to decrease. | [1][6] |
| 1-Decanol | Lower solubility. | [1][6] |
| 1-Dodecanol | Lowest solubility among the primary alcohols tested. | [1][6] |
Key Experimental Protocols
Synthesis via Direct Alkylation
This protocol describes a general laboratory procedure for the synthesis of [C12MIM]Cl.
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methylimidazole (1.0 equivalent) in a suitable solvent such as toluene.
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Addition: While stirring vigorously, slowly add 1-chlorododecane (1.05-1.1 equivalents).
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Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain this temperature for 24 to 48 hours. The product will begin to form as a separate, denser phase.
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Isolation: Cool the reaction mixture to room temperature, then further cool to induce complete precipitation or solidification of the product.
-
Purification: Decant the supernatant solvent. Wash the resulting crude product multiple times with a non-polar solvent like ethyl acetate (B1210297) or hexane (B92381) to remove unreacted starting materials.
-
Drying: Dry the purified white or pale-yellow solid under high vacuum to remove any residual solvent.
Determination of Critical Micelle Concentration (CMC)
The CMC is most commonly determined by measuring a physical property that changes abruptly at the point of micellization. The surface tension method is a robust and widely used technique.[4][5][7][8]
-
Stock Solution Preparation: Prepare a concentrated stock solution of [C12MIM]Cl in deionized water (e.g., 10 mM).
-
Serial Dilutions: Create a series of solutions with decreasing concentrations from the stock solution. The concentration range should bracket the expected CMC.
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Surface Tension Measurement: For each solution, measure the surface tension using a calibrated tensiometer (e.g., via the Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the concentration (log C).
-
CMC Determination: The resulting plot will show two linear regions. Below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, the surface is saturated, and the surface tension remains relatively constant.[4][7] The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[7]
Solubility Measurement by the Dynamic Method
The solubility of [C12MIM]Cl in various solvents can be determined using a dynamic (or synthetic) method. This involves visually observing the phase transition temperature of a mixture with a known composition.
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Sample Preparation: A precise mass of [C12MIM]Cl and the chosen solvent are weighed directly into a sealed glass apparatus equipped with a magnetic stirrer and a calibrated temperature sensor.
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Heating Cycle: The mixture is heated slowly with constant stirring. The temperature at which the last solid crystals of the ionic liquid disappear is recorded as the dissolution or clearing point.
-
Cooling Cycle: The now-homogeneous solution is then cooled slowly. The temperature at which the first crystals reappear (cloud point) is recorded.
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Equilibrium Temperature: The average of the clearing point and cloud point temperatures is taken as the equilibrium solubility temperature for that specific composition.
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Phase Diagram Construction: By repeating this procedure for various compositions, a full solid-liquid phase diagram can be constructed.
Conclusion
1-Dodecyl-3-methylimidazolium chloride is an ionic liquid with pronounced surfactant properties driven by its amphiphilic molecular architecture. Its ability to self-assemble into micelles above a critical concentration makes it highly effective at reducing surface and interfacial tension, rendering it valuable for applications in enhanced oil recovery, as a solvent in organic synthesis, and in the formulation of complex fluids.[3] The methodologies and data presented in this guide provide a technical foundation for researchers and developers to effectively harness the unique physicochemical characteristics of [C12MIM]Cl.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Dodecyl-3-methylimidazolium chloride, >98% | IoLiTec [iolitec.de]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. justagriculture.in [justagriculture.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. journals.stmjournals.com [journals.stmjournals.com]

